1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H7ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a hydroxy group, and a pyrazolone ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-chloro-2-hydroxyacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-(4-Chloro-2-hydroxyphenyl)-3-hydroxypyrazole: This compound has a similar structure but with an additional hydroxyl group on the pyrazole ring, which may result in different chemical and biological properties.
Pyraclostrobin: A fungicide with a similar chloro-hydroxyphenyl structure, used in agriculture to control fungal diseases.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(4-chloro-2-hydroxyphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-7(8(13)5-6)12-4-3-9(14)11-12/h1-5,13H,(H,11,14) |
InChI Key |
AVNZJTYXIWEOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)N2C=CC(=O)N2 |
Origin of Product |
United States |
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